Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6S2/c1-8-35-25(32)21-20-13-26(4,5)29-27(6,7)22(20)37-24(21)28-23(31)18-9-11-19(12-10-18)38(33,34)30-14-16(2)36-17(3)15-30/h9-12,16-17,29H,8,13-15H2,1-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKBQMNFNBKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 497.54 g/mol. The structure features several functional groups that are known to contribute to its biological activity:
- Sulfonamide Group : Known for antimicrobial properties.
- Morpholine Derivative : Often enhances solubility and bioavailability.
- Thieno[2,3-c]pyridine Core : Associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown effectiveness against various bacterial strains in vitro. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways.
Anticancer Properties
Several studies have reported the potential anticancer activity of thieno[2,3-c]pyridine derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented. For example:
- Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. It was found to inhibit:
- Cyclooxygenase (COX) : Associated with inflammatory responses.
- Matrix Metalloproteinases (MMPs) : Implicated in tumor metastasis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| 1 | MCF-7 | 10 µM | 50% reduction in cell viability |
| 2 | HeLa | 20 µM | Induction of apoptosis observed |
| 3 | HepG2 | 15 µM | Significant inhibition of MMP activity |
The proposed mechanism involves the interaction with specific cellular pathways:
- Signal Transduction Pathways : Inhibition of NF-kB signaling pathway was noted in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest at higher concentrations.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent-Driven Activity: The 3,4,5-trimethoxyanilino group in Compound 3e () is critical for antitubulin activity, mimicking colchicine’s pharmacophore. In contrast, the target compound’s sulfonyl morpholino group may favor solubility and kinase-targeted interactions .
Electronic and Steric Effects: The sulfonyl group in the target compound introduces strong electron-withdrawing effects, altering charge distribution at the benzamido moiety. This contrasts with the electron-donating trimethoxy group in Compound 3e, which enhances π-π stacking with tubulin . Cyanobenzylidene substituents (Compound 11b, ) exhibit distinct π-deficient character, favoring intercalation or covalent interactions absent in the target compound .
Key Observations:
- The target compound’s sulfonyl morpholino group likely requires sequential sulfonation and amine coupling, whereas analogues like Compound 3e utilize simpler SNAr reactions .
- Tetramethylation may involve multi-step alkylation under strongly basic conditions, posing challenges in regiocontrol compared to single-methyl substitutions (e.g., Compound 5) .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties vs. Analogues
| Property | Target Compound | Compound 3e | Compound 11b |
|---|---|---|---|
| LogP | ~3.8 (estimated) | 2.9 | 2.2 |
| Solubility (µg/mL) | ~15 (aqueous) | 8 | 50 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Key Observations:
- The morpholino sulfonyl group enhances aqueous solubility relative to Compound 3e’s lipophilic trimethoxy group but reduces it compared to Compound 11b’s polar cyanobenzylidene .
- Higher LogP in the target compound (vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
